

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-4-Carboxylates

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Compound of Interest

Compound Name: *Ethyl 3-cyclopropylpyrazole-4-carboxylate*

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The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, pyrazole-4-carboxylates and their amide counterparts have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-4-carboxylate derivatives, supported by experimental data from recent studies, to aid in the rational design of novel therapeutics.

Kinase Inhibition: A Prominent Target

Pyrazole-4-carboxylates have been extensively investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in several cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFR. The SAR studies reveal that the pyrazole core acts as a scaffold, with substituents at different positions modulating potency and selectivity.[1]

Table 1: SAR of 5-amino-1H-pyrazole-4-carboxamide Derivatives as FGFR Inhibitors[1]

Compound ID	R1 (N1 of pyrazole)	R2 (Amide)	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	NCI-H520 (lung cancer) IC50 (nM)
10a	H	2,6-dichloro-3,5-dimethoxyphenyl	125	110	256	150
10d	H	2-chloro-5-methoxy-phenyl	88	75	150	98
10h	H	2,6-dichloro-3-methoxyphenyl	46	41	99	19
10j	H	2,6-difluoro-3,5-dimethoxyphenyl	180	165	320	210

Data extracted from a study on pan-FGFR covalent inhibitors.[\[1\]](#)

The data indicates that substitutions on the phenyl ring of the carboxamide play a critical role in inhibitory activity. For instance, compound 10h, with a 2,6-dichloro-3-methoxyphenyl group, demonstrated the most potent activity against both FGFR enzymes and cancer cell lines.[\[1\]](#)

Aurora A Kinase Inhibitors

Aurora A kinase is a key regulator of mitosis, and its inhibition is a promising anti-cancer strategy. Quantitative structure-activity relationship (QSAR) studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamides have provided insights into the structural requirements for Aurora A

kinase inhibition.[2] These studies suggest that bulky, electron-withdrawing substituents at the R1 and R2 positions of the phenyl rings are favorable for activity.[2]

Table 2: SAR of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives as Aurora A Kinase Inhibitors[2]

Compound ID	R1 (N1-phenyl)	R2 (C3-phenyl)	Aurora A Kinase IC50 (μM)
1	4-OCH ₃	H	1.25
5	4-Cl	H	0.45
12	4-Cl	4-F	0.18
20	4-NO ₂	4-NO ₂	0.08

Data adapted from a QSAR study on pyrazole-4-carboxamide derivatives.[2]

The trend in the table clearly shows that electron-withdrawing groups like chloro (Cl) and nitro (NO₂) enhance the inhibitory potency against Aurora A kinase.

Antimicrobial and Antifungal Activity

Beyond cancer, pyrazole-4-carboxylates have demonstrated significant potential as antimicrobial and antifungal agents. The substitutions on the pyrazole ring and the carboxamide moiety are crucial for determining the spectrum and potency of their activity.

Antibacterial and Antifungal Pyrazole-4-Carboxamides

A series of novel pyrazole-4-carboxamide derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains.[3] The results indicated that compounds with electron-donating groups displayed notable inhibition of bacterial growth.[3]

Table 3: Antimicrobial Activity of Pyrazole-4-Carboxamide Derivatives (Zone of Inhibition in mm) [3]

Compound ID	R (Amide)	S. aureus	B. subtilis	E. coli	P. aeruginosa	C. albicans
5a	Phenyl	12	14	11	13	15
5d	4-Methylphenyl	18	19	16	17	20
5g	4-Methoxyphenyl	20	21	18	19	22
5i	4-Chlorophenyl	15	16	13	14	17
Ciprofloxacin	-	25	26	24	25	-
Fluconazole	-	-	-	-	-	28

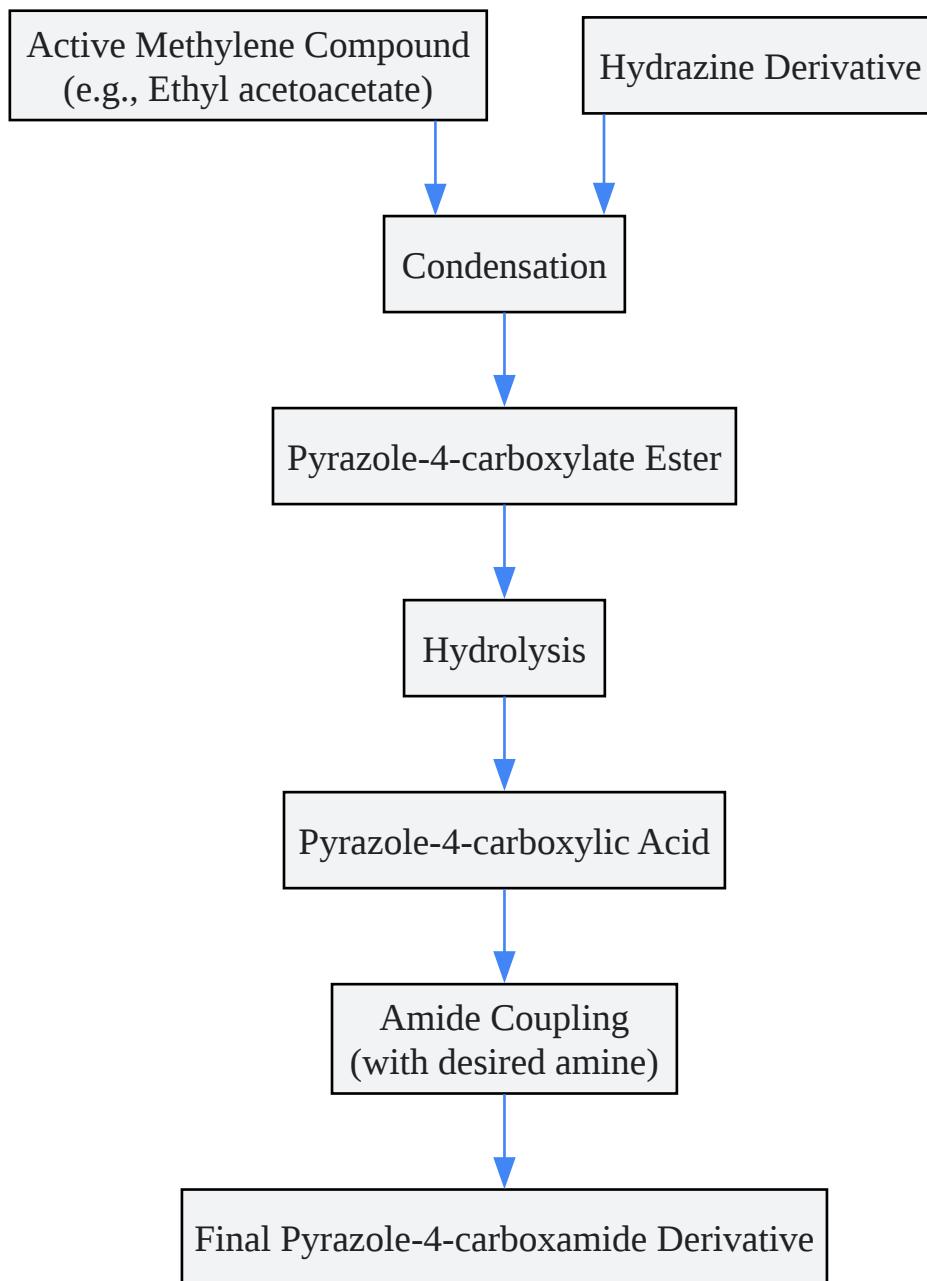
Data from a study on the antimicrobial and antitubercular activity of novel pyrazole-4-carboxamides.^[3]

The presence of electron-donating groups like methyl (in 5d) and methoxy (in 5g) on the phenyl ring of the amide resulted in enhanced antimicrobial activity compared to the unsubstituted phenyl ring (5a) or one with an electron-withdrawing group like chloro (in 5i).^[3]

Experimental Protocols

General Synthesis of Pyrazole-4-Carboxamide Derivatives

A common synthetic route to pyrazole-4-carboxamides involves multiple steps starting from an active methylene compound and a hydrazine derivative. The general workflow is outlined below:

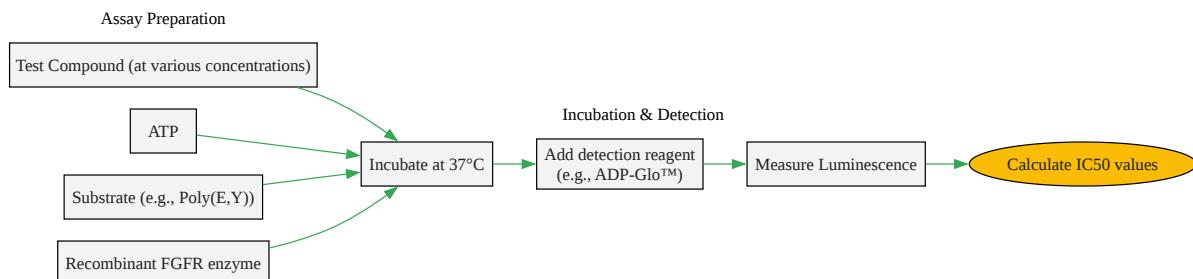


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Caption: General synthetic workflow for pyrazole-4-carboxamide derivatives.

In Vitro Kinase Inhibition Assay (Example: FGFR)

The inhibitory activity of the compounds against FGFR kinases can be determined using a standard in vitro kinase assay.



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Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds can be assessed using the agar well diffusion method.

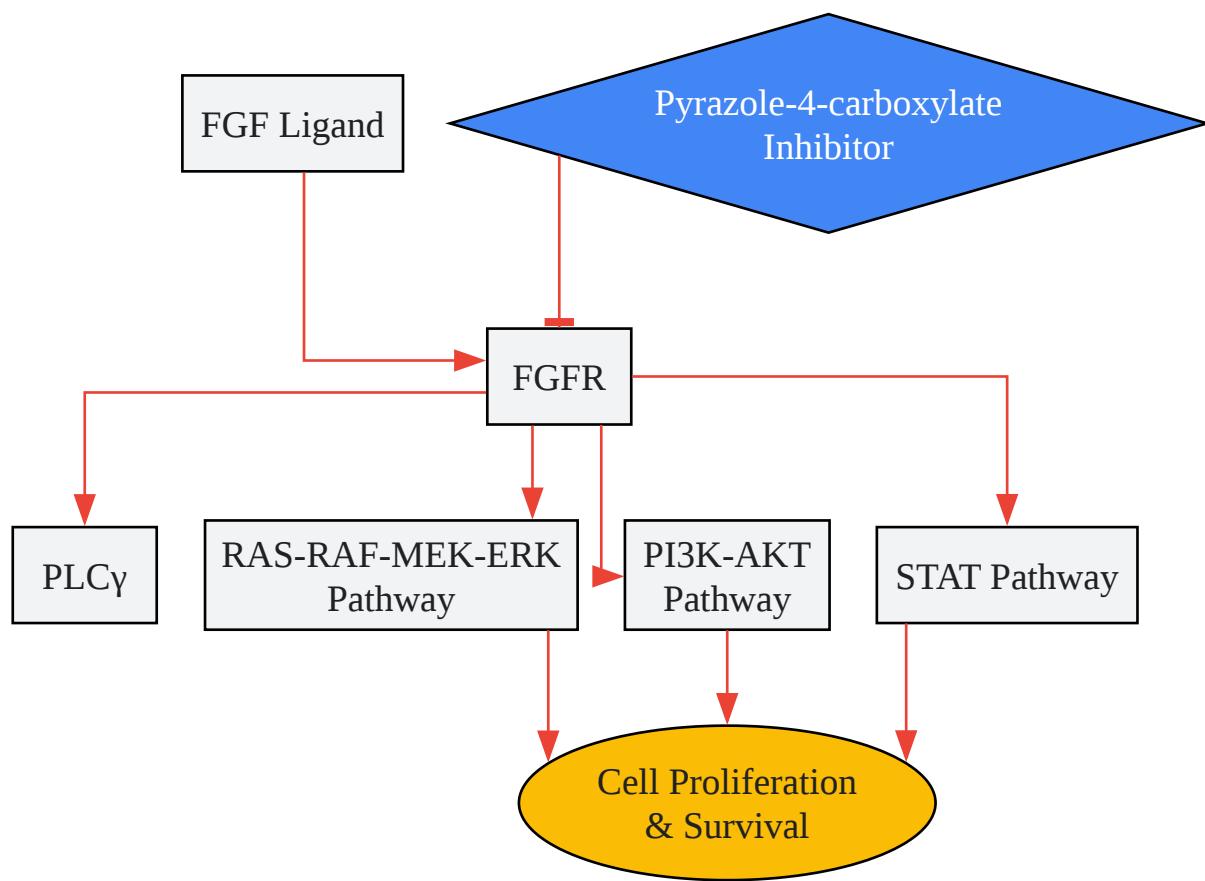
- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar is seeded with the microbial inoculum and poured into sterile petri plates.
- Well Preparation: Wells of a standard diameter are cut into the agar.
- Application of Compounds: A fixed volume of the test compound solution (at a specific concentration) is added to the wells.
- Incubation: The plates are incubated at 37°C for 24 hours.

- Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Signaling Pathway Context

FGFR Signaling Pathway

The pyrazole-4-carboxamide derivatives discussed act by inhibiting FGFR, a receptor tyrosine kinase. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.



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Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

The pyrazole-4-carboxylate scaffold is a versatile platform for the development of potent and selective inhibitors for a variety of biological targets. The structure-activity relationship studies

highlighted in this guide demonstrate that careful modulation of substituents on the pyrazole core and its associated amide or ester functionalities can lead to significant improvements in biological activity. For kinase inhibitors, electron-withdrawing groups tend to enhance potency, while for antimicrobial agents, electron-donating groups appear more favorable. The data and experimental context provided herein offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation pyrazole-based therapeutics.

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